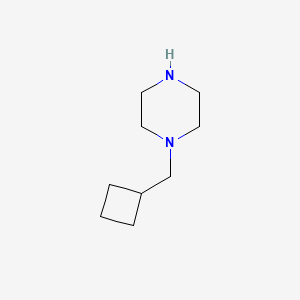

1-(Cyclobutylmethyl)piperazine

Description

Contextualization within the Broader Landscape of Piperazine-Containing Chemical Scaffolds

The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is recognized as a "privileged scaffold" in medicinal chemistry and drug discovery. nih.govresearchgate.netnih.gov This distinction is due to its frequent appearance in a wide range of biologically active compounds. nih.govnih.gov The unique physicochemical properties of the piperazine core, such as its high water solubility, basicity, and conformational flexibility, make it an attractive moiety for medicinal chemists. tandfonline.com These characteristics can be finely tuned by adding substituents to the nitrogen and carbon atoms of the ring, allowing for the optimization of a molecule's pharmacokinetic and pharmacodynamic profiles. tandfonline.com

Piperazine and its derivatives are integral components of numerous drugs approved by the FDA, spanning various therapeutic areas including anticancer, antimicrobial, and antipsychotic agents. nih.govnih.govnih.govmdpi.com The versatility of the piperazine scaffold stems from its ability to serve multiple roles within a molecule. It can act as a hydrophilic group to enhance solubility and bioavailability, or as a linker to connect different pharmacophoric elements in the correct spatial orientation for interaction with biological targets. tandfonline.commdpi.com The chemical reactivity of the piperazine nitrogens facilitates its incorporation into a wide array of molecular architectures. mdpi.com

Historical Trajectory and Evolution of its Appearance in Scientific Literature

While the parent piperazine molecule has a long history, first being used as an anthelmintic in the early 20th century, the journey of many of its specific derivatives, including 1-(Cyclobutylmethyl)piperazine, is more recent and tied to the expansion of chemical libraries for high-throughput screening and targeted synthesis in drug discovery programs. wikipedia.org The appearance of this compound in scientific literature has largely been as a research chemical or an intermediate in the synthesis of more complex molecules. lookchem.com

Its inclusion in the catalogs of chemical suppliers indicates its availability for research purposes. sigmaaldrich.comfluorochem.co.uk The compound and its derivatives are often cited in patents and research articles exploring new therapeutic agents. For instance, derivatives of this compound have been investigated in the context of developing potent inhibitors for various biological targets. One study reported the discovery of trisubstituted piperazine derivatives as non-covalent inhibitors of the SARS-CoV-2 main protease, where a cyclobutylmethyl group was part of the final optimized compound. researchgate.net Another example includes its use in the synthesis of cannabinoid receptor 1 (CB1) inverse agonists. nih.gov

The evolution of its appearance reflects the broader trends in medicinal chemistry, where the exploration of novel chemical space through the modification of established scaffolds like piperazine is a key strategy for identifying new lead compounds. The commercial availability of this compound facilitates its use by researchers without the need for its de novo synthesis, thereby accelerating the pace of discovery. lookchem.com

Fundamental Significance as a Versatile Synthetic Intermediate and Research Probe

The primary significance of this compound in advanced chemical research lies in its utility as a versatile synthetic intermediate. The presence of a secondary amine in the piperazine ring provides a reactive site for a variety of chemical transformations. This allows for the straightforward introduction of the cyclobutylmethylpiperazine moiety into a target molecule.

Common synthetic strategies involving this compound include:

Alkylation and Acylation: The secondary amine can be readily alkylated or acylated to introduce a wide range of substituents. nih.gov

Reductive Amination: It can participate in reductive amination reactions with aldehydes and ketones. mdpi.com

Nucleophilic Aromatic Substitution (SNAr): The piperazine nitrogen can act as a nucleophile to displace leaving groups on aromatic or heteroaromatic rings. mdpi.com

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds, and this compound can be a suitable amine coupling partner. mdpi.com

These synthetic handles make this compound a valuable building block for constructing libraries of compounds for screening purposes. By systematically varying the portion of the molecule attached to the second piperazine nitrogen, researchers can explore how different chemical groups influence biological activity.

Furthermore, this compound and its derivatives can serve as research probes. beilstein-journals.org A research probe is a molecule used to study biological processes. The specific structural features of this compound can be exploited to design probes with specific properties. For example, the cyclobutyl group can provide a unique steric and lipophilic profile that may lead to selective interactions with a particular protein or receptor. In a 2020 study, a complex derivative containing a cyclobutylmethyl group was identified as a potent inhibitor of the hepatitis C virus NS3 protease. acs.org

Chemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 82534-54-1 |

| Molecular Formula | C9H18N2 |

| Molecular Weight | 154.26 g/mol |

| Physical Form | Liquid |

| Purity | Typically ≥95% |

| Storage Temperature | 2-8°C, sealed in dry, dark place |

Data sourced from commercial suppliers and chemical databases. sigmaaldrich.comepa.gov

Structure

3D Structure

Properties

IUPAC Name |

1-(cyclobutylmethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c1-2-9(3-1)8-11-6-4-10-5-7-11/h9-10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYIJMNZARQYLPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CN2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50359217 | |

| Record name | 1-(cyclobutylmethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82534-54-1 | |

| Record name | 1-(cyclobutylmethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Cyclobutylmethyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Elucidation of Advanced Synthetic Methodologies for 1 Cyclobutylmethyl Piperazine

Comprehensive Analysis of Established Synthetic Pathways and Their Limitations

Conventional methods for synthesizing N-alkylated piperazines, including 1-(cyclobutylmethyl)piperazine, primarily involve nucleophilic substitution and reductive amination. mdpi.com

One common approach is the N-alkylation of piperazine (B1678402) with a cyclobutylmethyl halide , such as cyclobutylmethyl bromide. This method often requires a base to neutralize the hydrogen halide formed during the reaction. nih.gov However, a significant drawback is the potential for dialkylation, leading to the formation of 1,4-bis(cyclobutylmethyl)piperazine as a byproduct and complicating purification. researchgate.net Controlling the mono- to dialkylation ratio to achieve a good yield of the desired product can be challenging. researchgate.net

Another widely used method is the reductive amination of piperazine with cyclobutanecarboxaldehyde (B128957). mdpi.commasterorganicchemistry.com This two-step, one-pot process involves the initial formation of an enamine intermediate from the reaction of piperazine and the aldehyde, followed by reduction to the final product. researchgate.netyoutube.com Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.comyoutube.comorganic-chemistry.org Reductive amination offers better control over mono-alkylation compared to direct alkylation with halides. masterorganicchemistry.com

Critical Assessment of Yield, Selectivity, and Atom Economy in Conventional Syntheses

The efficiency of conventional syntheses of this compound can be evaluated based on yield, selectivity, and atom economy.

| Synthetic Method | Typical Reagents | Advantages | Limitations |

| N-Alkylation | Piperazine, Cyclobutylmethyl bromide, Base (e.g., K2CO3) | Simple procedure | Poor selectivity (mono- vs. di-alkylation), lower yields, formation of quaternary ammonium (B1175870) salts. researchgate.netmasterorganicchemistry.com |

| Reductive Amination | Piperazine, Cyclobutanecarboxaldehyde, Reducing agent (e.g., NaBH(OAc)3) | Good selectivity for mono-alkylation, versatile. mdpi.commasterorganicchemistry.com | Use of stoichiometric and often hazardous reducing agents, potential for side reactions. masterorganicchemistry.comresearchgate.net |

Yield and Selectivity:

Reductive amination generally provides higher selectivity for the desired mono-substituted product. masterorganicchemistry.com The choice of reducing agent is crucial; for instance, sodium cyanoborohydride is known to selectively reduce the intermediate iminium ion in the presence of the starting aldehyde. masterorganicchemistry.com

Atom Economy:

Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. skpharmteco.comnwnu.edu.cn

In the context of this compound synthesis:

N-Alkylation with cyclobutylmethyl bromide: This reaction generates a stoichiometric amount of a halide salt as a byproduct, leading to lower atom economy.

Reductive Amination: The use of stoichiometric reducing agents like NaBH(OAc)3 also results in significant waste and, therefore, poor atom economy. organic-chemistry.org

Improving the atom economy of these processes is a key driver for the development of more sustainable synthetic methods. skpharmteco.com

Mechanistic Insights into Key Reaction Steps for Process Optimization

Understanding the reaction mechanisms is fundamental for optimizing the synthesis of this compound.

N-Alkylation: The reaction proceeds via a standard SN2 mechanism where the nucleophilic nitrogen of piperazine attacks the electrophilic carbon of the cyclobutylmethyl halide. The rate and selectivity are influenced by factors such as the solvent, temperature, and the nature of the base used. The formation of the dialkylated product occurs when a second molecule of the alkylating agent reacts with the remaining secondary amine of the mono-substituted product.

Reductive Amination: This reaction begins with the nucleophilic attack of the piperazine nitrogen on the carbonyl carbon of cyclobutanecarboxaldehyde, forming a hemiaminal intermediate. youtube.com Under slightly acidic conditions, this intermediate dehydrates to form a reactive iminium ion. youtube.com A hydride reducing agent then attacks the electrophilic carbon of the iminium ion to yield the final N-alkylated piperazine. youtube.com The rate-determining step can vary depending on the specific reactants and conditions but is often the reduction of the iminium ion. researchgate.net Optimization can be achieved by carefully controlling the pH to facilitate both iminium ion formation and the stability of the reducing agent.

Exploration of Innovative and Sustainable Synthetic Approaches

The limitations of conventional methods have spurred research into more efficient and environmentally benign synthetic routes for piperazine derivatives.

Integration of Green Chemistry Principles in Synthetic Route Design

Green chemistry principles are increasingly being applied to the synthesis of piperazine-containing compounds to reduce waste, minimize energy consumption, and use safer reagents. researchgate.netrsc.org

Key strategies include:

Use of Greener Solvents: Replacing hazardous solvents with more environmentally friendly alternatives like water or ethanol. rsc.org

Catalytic Reactions: Employing catalytic methods instead of stoichiometric reagents to improve atom economy and reduce waste. um-palembang.ac.id

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. mdpi.comderpharmachemica.comderpharmachemica.com

Multicomponent Reactions: Designing one-pot reactions where multiple components react to form the desired product, reducing the number of synthetic steps and purification stages. researchgate.netresearchgate.net

Application of Modern Catalytic Systems for Enhanced Efficiency and Sustainability

The development of advanced catalytic systems offers promising avenues for the synthesis of this compound.

Transition Metal Catalysis: Palladium-catalyzed N-alkylation reactions have emerged as a powerful tool. rsc.org These methods often utilize a "borrowing hydrogen" methodology, where an alcohol is temporarily oxidized to an aldehyde, which then undergoes reductive amination with the amine. rsc.org This approach is highly atom-economical as water is the only byproduct. For instance, a TiO2-supported palladium catalyst has been shown to be effective for the N-alkylation of piperazine with alcohols at room temperature. researchgate.net Iridium complexes have also been used to catalyze the synthesis of piperazine derivatives from ethanolamines. clockss.org

Photoredox Catalysis: Visible-light photoredox catalysis provides a mild and green alternative to traditional methods. mdpi.com This technique can be used to generate radical intermediates under gentle conditions, enabling novel bond formations. Organic photocatalysts are being developed as more sustainable alternatives to expensive and potentially toxic transition-metal catalysts. mdpi.com

Heterogeneous Catalysis: The use of solid-supported catalysts, such as metal ions on a polymeric resin or piperazine immobilized on graphene oxide, facilitates easy separation and recycling of the catalyst, contributing to a more sustainable process. mdpi.comrsc.org

| Catalytic System | Key Features | Advantages |

| Palladium on TiO2 | Photocatalytic N-alkylation with alcohols. researchgate.net | High conversion and selectivity, mild reaction conditions. researchgate.net |

| Cp*Ir Complexes | N-alkylation using ethanolamines. clockss.org | Lower reaction temperatures compared to other methods. clockss.org |

| Organic Photocatalysts | Metal-free photoredox catalysis. mdpi.com | Sustainable and avoids transition metal contamination. mdpi.com |

| Immobilized Catalysts | Catalyst supported on a solid matrix. mdpi.comrsc.org | Easy separation and reusability. mdpi.comrsc.org |

Continuous Flow Chemistry and Microreactor Technologies for Scalable Production

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of pharmaceuticals, including improved safety, better heat and mass transfer, and enhanced reproducibility. jst.org.innih.govmdpi.com

In a flow system, reagents are continuously pumped through a reactor, where they mix and react. beilstein-journals.org This technology is particularly well-suited for reactions that are highly exothermic or involve hazardous intermediates. nih.gov The small reactor volumes enhance safety, and the precise control over reaction parameters allows for optimization and scalability. jst.org.in

For the synthesis of this compound, a flow process could involve pumping a stream of piperazine and cyclobutanecarboxaldehyde through a heated tube reactor, followed by the introduction of a reducing agent in a subsequent reactor. beilstein-journals.org The integration of in-line purification and analysis can further streamline the manufacturing process. beilstein-journals.org The use of packed-bed reactors containing a heterogeneous catalyst is another attractive option for continuous production. beilstein-journals.org

Stereoselective Synthesis and Chiral Resolution Strategies for Related Analogues

The generation of enantiomerically pure piperazine derivatives is a significant challenge in synthetic organic chemistry, driven by the frequent observation that different enantiomers of a molecule can exhibit distinct biological activities. wikipedia.org For analogues of this compound, where a chiral center is present on the piperazine ring, several advanced stereoselective and chiral resolution strategies have been developed. These methodologies can be broadly categorized into asymmetric synthesis, where a chiral center is created selectively, and chiral resolution, where a racemic mixture is separated into its constituent enantiomers. ethz.ch

A variety of methods are employed for the asymmetric synthesis of carbon-substituted piperazines, including the use of chiral auxiliaries, catalytic enantioselective reactions, and starting from the chiral pool. rsc.orgresearchgate.net Similarly, chiral resolution can be achieved through classical diastereomeric salt formation or chromatographic techniques. onyxipca.comnih.gov

Stereoselective Synthetic Approaches

The direct, stereocontrolled introduction of a substituent at a carbon atom of the piperazine ring is a primary focus of modern synthetic methods. These approaches aim to create the desired stereoisomer with high efficiency and selectivity.

One prominent method involves the asymmetric palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones. This strategy allows for the synthesis of highly enantioenriched tertiary piperazin-2-ones, which can subsequently be reduced to the corresponding chiral piperazines. nih.gov This method is tolerant of various N-substituents and substitutions at the stereocenter. nih.gov

Another powerful technique is the asymmetric hydrogenation of pyrazines . In this approach, pyrazine (B50134) derivatives are activated by alkyl halides and then subjected to iridium-catalyzed hydrogenation. This method has been shown to produce a wide array of chiral piperazines, including those with 3-substitutions, with high enantiomeric excess (ee). researchgate.net

The use of the chiral pool , particularly α-amino acids, provides a reliable route to enantiomerically pure 2-substituted piperazines. nih.gov A synthetic pathway starting from α-amino acids can yield chiral 2-substituted piperazines in a few steps. The key transformation often involves an aza-Michael addition between a chiral 1,2-diamine and a suitable electrophile. nih.gov

A concise and modular asymmetric synthesis of cis-2,6-disubstituted piperazines has been developed using a palladium-catalyzed carboamination of an N¹-aryl-N²-allyl-1,2-diamine with an aryl bromide as the key step. nih.gov This reaction forms the six-membered ring and creates two new bonds simultaneously, yielding products with high diastereomeric and enantiomeric purity. nih.gov

The following table summarizes key findings from research on the stereoselective synthesis of related piperazine analogues.

| Methodology | Substrate | Catalyst/Reagent | Key Features | Yield | Enantiomeric/Diastereomeric Excess | Reference |

|---|---|---|---|---|---|---|

| Asymmetric Pd-catalyzed Decarboxylative Allylic Alkylation | Differentially N-protected piperazin-2-ones | [Pd₂(pmdba)₃], (S)-(CF₃)₃-tBuPHOX | Forms enantioenriched tertiary piperazin-2-ones, reducible to chiral piperazines. | Modest to excellent | Good to excellent ee | nih.gov |

| Asymmetric Hydrogenation of Pyrazines | Pyrazines activated by alkyl halides | Iridium-catalyst | Produces a wide range of chiral piperazines. | Not specified | Up to 96% ee | researchgate.net |

| Chiral Pool Synthesis | α-Amino acids | - | Four-step synthesis to orthogonally protected, enantiomerically pure 2-substituted piperazines. | Not specified | High ee | nih.gov |

| Pd-catalyzed Carboamination | N¹-aryl-N²-allyl-1,2-diamine and aryl bromide | Pd-catalyst | Concise, modular synthesis of cis-2,6-disubstituted piperazines. | Not specified | 14-20:1 dr, >97% ee | nih.gov |

Chiral Resolution Strategies

When a stereoselective synthesis is not feasible or results in a mixture of enantiomers, chiral resolution techniques are employed to separate the racemic mixture.

Classical chiral resolution via the formation of diastereomeric salts is a well-established and robust method. onyxipca.com This process involves reacting the racemic base with a chiral acid to form diastereomeric salts, which can then be separated by crystallization due to their different physical properties, such as solubility. onyxipca.com The selection of the appropriate chiral resolving agent and solvent system is crucial for the success of this method. onyxipca.com Common chiral resolving agents include tartaric acid derivatives, mandelic acid, and camphorsulfonic acid. onyxipca.com

Capillary electrophoresis (CE) has emerged as a powerful analytical and preparative tool for the chiral separation of piperazine derivatives. nih.gov This technique utilizes a chiral selector, such as sulfated β-cyclodextrin, which interacts differently with the enantiomers, leading to their separation based on their electrophoretic mobility. nih.gov The separation efficiency can be optimized by adjusting parameters like the concentration of the chiral selector, buffer pH, and the use of organic modifiers. nih.gov

The table below presents findings on the chiral resolution of related piperazine analogues.

| Methodology | Compound Type | Resolving Agent/Chiral Selector | Key Findings | Reference |

|---|---|---|---|---|

| Classical Chiral Resolution | Diphenyl-substituted N-methyl-piperazine derivative | di-p-anisoyl-d-tartaric acid | Formation of diastereomeric hemisalt tetrahydrate allowed for efficient separation. The desired enantiomer was upgraded to 98% ee after recrystallization. | nih.gov |

| Capillary Electrophoresis | Cationic piperazine derivatives (H1-antihistamines) | Sulfated β-cyclodextrin (S-β-CD) | Optimal separation achieved with a phosphate (B84403) buffer, S-β-CD, and methanol. The method demonstrated excellent linearity and precision. | nih.gov |

Rigorous Structural and Conformational Analysis of 1 Cyclobutylmethyl Piperazine

Advanced Spectroscopic Characterization for Molecular Architecture Determination

Spectroscopic techniques are fundamental in elucidating the structure of molecules. By combining data from various spectroscopic methods, a detailed picture of the atomic connectivity and three-dimensional arrangement of 1-(cyclobutylmethyl)piperazine can be constructed.

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Dynamics

Expected ¹H NMR Data: The proton NMR spectrum would be expected to show distinct signals for the protons of the cyclobutylmethyl group and the piperazine (B1678402) ring. The piperazine protons typically appear as multiplets in the 2.3-3.0 ppm range. The methylene (B1212753) protons of the cyclobutylmethyl bridge (—CH₂—) would likely resonate in a similar region, while the cyclobutyl ring protons would appear further upfield. The N-H proton of the piperazine ring would exhibit a characteristic broad signal.

Expected ¹³C NMR Data: The carbon-13 NMR spectrum would provide complementary information. The carbon atoms of the piperazine ring are expected to resonate in the range of 40-50 ppm. libretexts.org The carbons of the cyclobutylmethyl group would have distinct chemical shifts, with the methylene carbon attached to the nitrogen appearing in a similar range to the piperazine carbons, and the cyclobutyl carbons resonating at higher field.

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Piperazine Ring CH₂ | 2.3 - 3.0 (multiplet) | 40 - 50 |

| Piperazine Ring NH | Variable (broad singlet) | - |

| Cyclobutylmethyl CH₂-N | 2.2 - 2.6 (doublet) | 55 - 65 |

| Cyclobutylmethyl CH | 1.8 - 2.4 (multiplet) | 30 - 40 |

| Cyclobutyl Ring CH₂ | 1.6 - 2.1 (multiplet) | 15 - 30 |

Note: These are predicted values based on analogous structures and are subject to variation based on solvent and other experimental conditions.

Temperature-dependent NMR studies on related N-substituted piperazines have revealed the presence of conformational isomers at room temperature due to the restricted rotation around the partial amide double bond in acylated derivatives, and chair-boat conformational equilibria of the piperazine ring. researchgate.net A similar dynamic behavior would be anticipated for this compound.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and can offer insights into its conformational state. spectroscopyonline.comuva.esmdpi.com The spectra are expected to be characterized by vibrations of the piperazine ring, the cyclobutane (B1203170) ring, and the connecting methylene bridge.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. uva.eschemicalbook.comnih.gov Key absorptions would include N-H stretching vibrations around 3300-3500 cm⁻¹, C-H stretching vibrations for the aliphatic cyclobutane and piperazine rings just below 3000 cm⁻¹, and C-N stretching vibrations in the 1000-1200 cm⁻¹ region. The "fingerprint" region below 1500 cm⁻¹ would contain a complex pattern of bands corresponding to various bending and skeletal vibrations, which would be unique to the molecule.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data. researchgate.netspectroscopyonline.comscispace.comultraphysicalsciences.orgresearchgate.net The C-C stretching and skeletal modes of the cyclobutane ring would be expected to produce strong Raman signals. The piperazine ring vibrations also give rise to characteristic Raman bands that are sensitive to the ring's conformation (chair vs. boat). researchgate.net Studies on piperazine and its derivatives have shown that the chair conformation is generally more stable. researchgate.net

Interactive Data Table: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H | Stretching | 3300 - 3500 (broad) | Weak |

| C-H (aliphatic) | Stretching | 2850 - 2960 | 2850 - 2960 |

| CH₂ | Scissoring | ~1450 | ~1450 |

| C-N | Stretching | 1000 - 1200 | 1000 - 1200 |

| Piperazine Ring | Skeletal Vibrations | Fingerprint Region | Strong, conformation-dependent |

| Cyclobutane Ring | Skeletal Vibrations | Fingerprint Region | Strong |

High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular weight and elemental composition of a compound. For this compound (C₉H₁₈N₂), the monoisotopic mass is 154.1470 g/mol . HRMS would confirm this with high accuracy.

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) provides valuable structural information. xml-journal.netuni-saarland.deresearchgate.netnih.gov Based on studies of other piperazine derivatives, the fragmentation of the protonated molecule [M+H]⁺ would likely proceed through several key pathways:

Cleavage of the C-N bonds within the piperazine ring: This is a common fragmentation pathway for piperazines, leading to characteristic fragment ions.

Loss of the cyclobutylmethyl substituent: Cleavage of the bond between the piperazine ring and the cyclobutylmethyl group would result in a piperazine fragment ion.

Fragmentation of the cyclobutane ring: The cyclobutyl group itself can undergo ring-opening and subsequent fragmentation.

A study on piperazine analogues indicated that the C-N bonds of the piperazine ring and the bonds connecting substituents to the ring are prone to cleavage. xml-journal.net

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state. To date, a crystal structure for this compound has not been reported in the publicly accessible Cambridge Structural Database.

However, based on numerous crystallographic studies of piperazine and its derivatives, it is highly probable that the piperazine ring in this compound would adopt a chair conformation in the solid state. researchgate.netsemanticscholar.orgpdbj.org This conformation minimizes steric strain and is the most stable arrangement for the six-membered ring. The cyclobutylmethyl substituent would likely occupy an equatorial position on the piperazine ring to minimize steric hindrance with the axial protons of the ring. The crystal packing would be influenced by intermolecular hydrogen bonding involving the N-H group of the piperazine ring.

Computational Approaches to Conformational Landscape Exploration

In the absence of extensive experimental data, computational methods provide a powerful means to explore the conformational possibilities and dynamic behavior of this compound.

Molecular Dynamics Simulations for Dynamic Conformational Behavior

Molecular dynamics (MD) simulations can be used to model the movement of atoms in a molecule over time, providing a detailed picture of its conformational landscape and flexibility. nih.govmdpi.comajpp.inuib.noresearchgate.net For this compound, an MD simulation would allow for the exploration of:

Piperazine ring puckering: The simulation would reveal the relative stability of the chair and boat conformations and the energy barriers for interconversion between them.

Orientation of the cyclobutylmethyl group: The simulation would show the preferred orientation (equatorial vs. axial) of the substituent and the rotational freedom around the C-N bond connecting it to the piperazine ring.

Solvent effects: By performing the simulation in a solvent box (e.g., water), the influence of the solvent on the conformational preferences of the molecule can be investigated.

Studies on other piperazine derivatives have utilized MD simulations to understand their interaction with biological targets and to rationalize their observed activities. nih.govmdpi.com Such simulations would be invaluable in understanding the structure-property relationships of this compound.

Quantum Mechanical Calculations for Preferred Conformations and Energetics

Quantum mechanical calculations are indispensable tools for elucidating the three-dimensional structures and energetic landscapes of flexible molecules like this compound. While specific, published quantum mechanical studies focusing exclusively on this compound are not prevalent in the reviewed literature, the conformational preferences and energetics can be rigorously analyzed based on well-established computational studies of related piperazine derivatives. physchemres.orgijcce.ac.irdergipark.org.tr These calculations, typically employing Density Functional Theory (DFT) or ab initio methods, provide deep insights into the molecule's most stable spatial arrangements. columbia.edunih.gov

The conformational flexibility of this compound arises from two primary sources: the ring-puckering of the piperazine core and the rotation around the single bond connecting the cyclobutylmethyl group to the piperazine nitrogen.

Computational studies on various piperazine compounds have consistently shown that the piperazine ring can adopt several conformations, including chair, boat, twist-boat, and half-boat. ijcce.ac.ir Of these, the chair conformation is generally the most thermodynamically favorable. ijcce.ac.ir The investigation into the preferred conformations of this compound would, therefore, center on identifying the most stable chair forms, along with any other low-energy conformers.

The process involves a systematic exploration of the molecule's potential energy surface. This is often achieved by performing calculations where key dihedral angles are systematically varied to map out all possible spatial arrangements. dergipark.org.trdergipark.org.tr For each conformation, the electronic energy is calculated, allowing for the identification of energy minima, which correspond to stable conformers.

For this compound, the primary conformational question for the dominant chair form of the piperazine ring is the orientation of the N-cyclobutylmethyl substituent. The substituent can be positioned in either an equatorial or an axial orientation. Due to steric hindrance, it is overwhelmingly expected that the conformer with the bulky cyclobutylmethyl group in the more spacious equatorial position will be significantly lower in energy and thus, the preferred conformation. The axial conformer would introduce destabilizing 1,3-diaxial interactions with the axial hydrogen atoms on the piperazine ring.

Quantum mechanical calculations quantify this energy difference. By optimizing the geometry of both the equatorial and axial conformers, their relative energies can be precisely determined. Higher-level methods and larger basis sets are often used to refine these energy calculations for greater accuracy. columbia.edunih.gov

The following table outlines the typical computational methods employed for such an analysis.

Table 1: Common Quantum Mechanical Methods for Conformational Analysis

| Methodology | Basis Set | Description |

|---|---|---|

| Density Functional Theory (DFT) | 6-311++G(d,p) | A popular method that balances computational cost and accuracy. The B3LYP functional is commonly used for organic molecules. ijcce.ac.irdergipark.org.tr |

| Møller-Plesset Perturbation Theory (MP2) | cc-pVTZ | An ab initio method that includes electron correlation effects, often providing more accurate energies than DFT, albeit at a higher computational cost. scirp.org |

Based on the principles of conformational analysis and data from related molecules, a hypothetical energy profile for the principal conformers of this compound can be constructed. The chair conformation with the cyclobutylmethyl group in the equatorial position is expected to be the global energy minimum. The axial conformer would be significantly higher in energy, and boat or twist-boat conformations would be even more energetically unfavorable. ijcce.ac.ircolumbia.edu

Table 2: Illustrative Relative Energies of this compound Conformers This table presents expected, illustrative data based on established principles of conformational analysis, as specific experimental or computational values for this molecule were not found in the searched literature.

| Conformer | Piperazine Ring Conformation | Substituent Orientation | Calculated Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | Chair | Equatorial | 0.00 (Global Minimum) |

| 2 | Chair | Axial | ~2.5 - 4.0 |

These computational energetics are crucial for understanding the molecule's behavior. The population of each conformer at a given temperature is governed by the Boltzmann distribution, meaning the lowest-energy conformer (the equatorial chair form) will be, by far, the most abundant species.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1,4-diformyl-piperazine |

| 1,4-dithionyl-piperazine |

Mechanistic Investigations of Reactivity and Chemical Transformations

Kinetic and Thermodynamic Studies of Derivatization Reactions

While specific kinetic and thermodynamic studies for the derivatization of 1-(cyclobutylmethyl)piperazine are not extensively documented in publicly available literature, the reactivity can be inferred from studies on analogous piperazine (B1678402) compounds. Derivatization reactions are crucial for analytical purposes and for synthesizing more complex molecules.

A common derivatization strategy for piperazine and its analogues involves reaction with electrophilic agents. For instance, the oxidation of various piperazines by oxidants like bromamine-T has been studied kinetically. These studies show a first-order dependence on the concentration of both the oxidant and the piperazine, with an inverse fractional order dependence on proton concentration scirp.org. Such reactions proceed via the formation of an intermediate complex that subsequently breaks down to form the products, with electron-donating groups on the piperazine ring enhancing the reaction rate scirp.org.

The thermodynamics of piperazine reactions, particularly with CO2, have been investigated in the context of carbon capture. Piperazine exhibits a high reaction rate constant and low activation energy for CO2 absorption, making it an effective activator in amine scrubbing processes researchgate.net. The addition of substituents to the piperazine ring, such as a methyl group, can lower the pKa, which affects the thermodynamics of these reactions uregina.ca. The cyclobutylmethyl group, being a bulky alkyl group, would similarly influence the basicity and, consequently, the thermodynamics of its reactions. For example, studies on related amines show that longer alkyl chains can decrease degradation rates due to electronic and steric hindrance effects acs.orgoup.com.

The table below outlines kinetic parameters for the oxidation of piperazine and its simple alkyl derivatives by bromamine-T, which provides a baseline for understanding the reactivity of substituted piperazines.

| Parameter | Piperazine | 1-Methylpiperazine | 1-Ethylpiperazine |

|---|---|---|---|

| Order w.r.t [Oxidant] | 1 | 1 | 1 |

| Order w.r.t [Amine] | 1 | 1 | 1 |

| Order w.r.t [H+] | Inverse fractional | Inverse fractional | Inverse fractional |

| Activation Energy (Ea) (kJ/mol) | 54.3 | 52.1 | 51.6 |

| Enthalpy of Activation (ΔH‡) (kJ/mol) | 51.8 | 49.6 | 49.1 |

| Entropy of Activation (ΔS‡) (J/K/mol) | -99.7 | -104.5 | -105.1 |

Table 1: Kinetic and thermodynamic parameters for the oxidation of piperazine and its N-substituted derivatives by bromamine-T at 303 K. Data sourced from kinetic studies on piperazine oxidation scirp.org.

Elucidation of Reaction Mechanisms and Transition State Analysis

The primary reaction mechanism for this compound involves the nucleophilic character of its nitrogen atoms. In derivatization reactions, such as alkylation or acylation, the compound typically undergoes a nucleophilic substitution reaction.

Nucleophilic Substitution (SN2) Mechanism: In an SN2 reaction, the nucleophilic nitrogen of the piperazine ring directly attacks an electrophilic carbon atom, displacing a leaving group in a single, concerted step. The reaction proceeds through a five-coordinate transition state where the bond to the nucleophile is forming concurrently as the bond to the leaving group is breaking msu.edu. The rate of this reaction is sensitive to steric hindrance at both the nucleophile and the electrophile. The bulky cyclobutylmethyl group on the tertiary nitrogen sterically shields it, making the secondary nitrogen the more probable site of attack in many reactions.

Computational studies on related piperazine systems have been used to investigate reaction mechanisms and transition states. For example, DFT studies have explored the impact of substituents on pKa and carbamate (B1207046) stability, which are crucial for understanding reaction pathways nih.gov. While specific transition state analyses for this compound are not available, research on similar molecules indicates that cyclization reactions can proceed through transition states where steric interactions dictate the stereochemical outcome nih.gov. The energy of the transition state determines the reaction rate, and steric effects in the reactant versus the transition state can either accelerate or decelerate a reaction msu.eduunina.it.

Electrophilic and Nucleophilic Reactivity Profiling

This compound is primarily a nucleophilic compound. The nucleophilicity of amines is a measure of their ability to donate their lone pair of electrons to form a new covalent bond.

Nucleophilicity: The molecule contains both a secondary and a tertiary amine. Generally, the nucleophilicity of amines follows the trend: secondary > primary > tertiary > ammonia, although this can be influenced by steric effects and the solvent masterorganicchemistry.com. The secondary amine in this compound is expected to be the more potent nucleophilic center due to a combination of electronic and steric factors. The cyclobutylmethyl group is sterically bulky, which can hinder the reactivity of the adjacent tertiary nitrogen unige.ch.

The reactivity of nucleophiles can be quantified using scales like the Mayr-Patz equation (log k = s(N + E)), where 'N' is the nucleophilicity parameter beilstein-journals.orgprinceton.edunih.gov. While this compound itself has not been parameterized, data for analogous cyclic amines provide a useful comparison. For example, piperidine (B6355638) is a significantly stronger nucleophile than morpholine (B109124), demonstrating the impact of an electron-withdrawing atom within the ring masterorganicchemistry.com. The alkyl substituent in this compound is electron-donating, which should enhance the basicity and nucleophilicity of the nitrogen atoms compared to the unsubstituted piperazine. Studies show that secondary alkyl amines are generally more nucleophilic than what their basicity (pKa) alone would suggest researchgate.net.

Electrophilicity: The compound itself does not possess significant electrophilic character. It would not typically act as an electron-pair acceptor unless it is first protonated or derivatized to create a good leaving group on the ring, which is an uncommon reaction pathway.

| Amine | Solvent | Nucleophilicity Parameter (N) |

|---|---|---|

| Piperidine | Water | 18.13 |

| Pyrrolidine | Water | 19.25 |

| Morpholine | Water | 15.61 |

| Piperazine | Water | 15.86 |

| Diethylamine | Acetonitrile | 16.96 |

| Triethylamine | Acetonitrile | 18.47 |

Table 2: Mayr nucleophilicity parameters (N) for selected cyclic and acyclic amines in water and acetonitrile. Higher N values indicate greater nucleophilic reactivity. Data sourced from comprehensive nucleophilicity studies researchgate.netuni-muenchen.de.

Stability and Degradation Pathways under Diverse Environmental Conditions

The stability of this compound is influenced by environmental factors such as temperature, oxygen, light, and pH. Studies on piperazine and other cyclic amines provide insight into its potential degradation pathways.

Thermal Degradation : Piperazine and its derivatives can undergo thermal degradation, particularly at elevated temperatures found in industrial applications like CO2 capture oup.com. The degradation pathways often involve the formation of carbamates, which can then undergo intermolecular cyclization or nucleophilic attack by another amine to form urea (B33335) derivatives semanticscholar.orgresearchgate.net. Studies on N-substituted piperazine complexes have shown high thermal stability, with decomposition occurring in multiple steps, including the loss of the organic ligand nih.gov.

Oxidative Degradation : Cyclic amines are susceptible to oxidative degradation, a process often accelerated by the presence of oxygen and metal ions acs.orgnih.gov. The mechanism can involve electron abstraction from the nitrogen or hydrogen abstraction from an adjacent carbon atom ntnu.no. Studies have shown that amines with cyclic structures tend to have lower oxidative degradation rates compared to their linear counterparts acs.orgoup.com. However, secondary amines can be less stable than primary or tertiary amines under certain oxidative conditions acs.org.

Hydrolytic Stability : The this compound structure lacks functional groups that are readily susceptible to hydrolysis under typical environmental conditions. However, some piperazine derivatives, particularly those with maleimide (B117702) or imide functionalities, can show pH-dependent hydrolysis acs.orgnih.gov. For the parent compound, hydrolysis is not considered a major degradation pathway .

Biodegradation : Piperazine itself is known to have low biodegradability researchgate.net. However, specific bacterial strains, such as Paracoccus sp., have been isolated that can utilize piperazine as a sole source of carbon and nitrogen nih.gov. The biodegradation efficiency is influenced by factors like pH, temperature, and the presence of co-substrates or inhibitors. For instance, glucose can promote degradation, while certain metal ions like Ni(2+) and Cd(2+) can inhibit it nih.gov. Piperazine derivatives are noted to have variable but generally slow biodegradation rates in the environment vulcanchem.com.

| Condition | Observed Effect on Piperazine or Analogs | Key Factors | Reference |

|---|---|---|---|

| Thermal Stress | Degradation occurs at high temperatures (e.g., 100-150°C). Forms ureas and cyclic products. | Temperature, CO2 presence | oup.comsemanticscholar.org |

| Oxidative Stress | Cyclic amines show lower degradation rates than linear amines. Secondary amines can be less stable than primary/tertiary. | O2 concentration, metal ions (e.g., iron) | acs.orgnih.gov |

| Hydrolysis | Generally stable; lacks easily hydrolyzable groups. | pH (significant only for certain derivatives) | nih.gov |

| Biodegradation | Slow degradation. Certain microbes can metabolize the piperazine ring. | Microbial population, pH, temperature, co-substrates | researchgate.netnih.gov |

Table 3: Summary of stability and degradation pathways for piperazine and analogous cyclic amines under various conditions.

Computational and Theoretical Chemistry of 1 Cyclobutylmethyl Piperazine

Quantum Chemical Analysis of Electronic Structure and Bonding

A quantum chemical analysis provides fundamental insights into the electronic characteristics and bonding nature of a molecule. Such analyses for piperazine (B1678402) derivatives often employ methods to understand their structure, stability, and reactivity. physchemres.orgphyschemres.org However, specific quantum chemical studies on 1-(Cyclobutylmethyl)piperazine have not been reported in the reviewed literature.

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of molecules by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgnumberanalytics.com The energy and symmetry of these orbitals are crucial for understanding how a molecule will interact with other reagents. numberanalytics.comlibretexts.org For instance, the HOMO-LUMO energy gap is a common indicator of molecular reactivity and stability. physchemres.orgphyschemres.org

Despite the utility of FMO theory, no studies have been published that calculate the HOMO, LUMO, or the HOMO-LUMO gap for this compound. Consequently, there are no specific data available to populate a table of its frontier orbital energies or to make reactivity predictions based on this theoretical framework.

Electrostatic Potential Surface Mapping for Intermolecular Interactions

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict how it will interact with other molecules. researchgate.netnih.gov The MEP surface displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack), which are critical for understanding non-covalent interactions, such as hydrogen bonding and receptor binding. nih.govreadthedocs.io

A literature search did not yield any studies that have generated or analyzed an MEP map for this compound. Therefore, no specific information is available regarding its electrostatic potential distribution or its predicted sites for intermolecular interactions based on this method.

Density Functional Theory (DFT) Calculations for Predictive Chemical Insights

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure and properties of molecules. raa-journal.orgthenucleuspak.org.pk DFT calculations can provide a wealth of predictive information, including optimized molecular geometries, vibrational frequencies, thermodynamic properties, and various electronic descriptors. researchgate.net For related piperazine compounds, DFT has been used to determine stable conformations and analyze electronic properties. nih.gov

However, there are no published DFT studies specifically for this compound. As a result, crucial data points that would be derived from such calculations are not available. This includes, but is not limited to, optimized bond lengths and angles, Mulliken atomic charges, and thermodynamic parameters.

| Calculated Property | Value | Method/Basis Set |

| Optimized Geometry | Data not available | Data not available |

| HOMO Energy | Data not available | Data not available |

| LUMO Energy | Data not available | Data not available |

| Dipole Moment | Data not available | Data not available |

| This table is for illustrative purposes; no published data exists for this compound. |

Molecular Modeling and Docking Studies for Hypothetical Receptor Interactions

Molecular modeling and docking are computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, such as a protein receptor. ekb.eg These methods are fundamental in drug discovery and are frequently applied to piperazine derivatives to explore their potential as therapeutic agents by simulating their interaction with biological targets. nih.govnih.govmdpi.comnih.gov

A thorough search of the literature found no molecular docking studies or broader molecular modeling research that has investigated the interaction of this compound with any hypothetical or known biological receptors. Therefore, there are no findings on its potential binding modes, binding affinities, or key interacting amino acid residues.

| Hypothetical Receptor | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Data not available | Data not available | Data not available |

| This table is for illustrative purposes; no published data exists for this compound. |

Application As a Versatile Chemical Building Block and Molecular Scaffold

Rational Design and Synthesis of Novel Derivatives and Analogues

The rational design of molecules incorporating the 1-(cyclobutylmethyl)piperazine moiety is driven by the desired final application. In drug discovery, this involves tailoring the molecule to fit a specific biological target. The synthesis typically involves standard N-alkylation reactions where piperazine (B1678402), or a mono-protected derivative like N-Boc-piperazine, is reacted with a cyclobutylmethyl halide (e.g., bromomethylcyclobutane). A similar strategy is employed for the close analog, 1-(cyclopropylmethyl)piperazine, a key intermediate in the synthesis of the anticancer drug Volasertib. google.comganeshremedies.com A general synthetic patent for this analog involves reacting N-Boc-piperazine with cyclopropanecarbonyl chloride, followed by reduction of the amide and subsequent deprotection to yield the final product. google.com This multi-step approach allows for the controlled introduction of the cycloalkylmethyl group and is adaptable for producing a wide array of N-substituted piperazine derivatives.

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For piperazine derivatives, SAR exploration involves modifying three main regions: the N1-substituent, the N4-substituent, and the piperazine ring itself. The N1-(cyclobutylmethyl) group contributes to the molecule's lipophilicity and steric profile, which can significantly impact target binding and pharmacokinetic properties.

Research on various classes of piperazine-containing compounds has yielded key SAR insights:

N-Substituent Size and Nature : The size and lipophilicity of the N-alkyl group, such as the cyclobutylmethyl moiety, are often critical for potency and selectivity. For instance, in a series of antimycobacterial agents, the replacement of a naphthylmethyl group with smaller, lipophilic substituents on the piperazine nitrogen was found to be acceptable for maintaining activity, provided other parts of the molecule were also optimized. ganeshremedies.com

Aromatic vs. Aliphatic Substituents : In many ligand designs, one nitrogen of the piperazine ring is attached to an aromatic or heteroaromatic system, while the other bears an alkyl group like cyclobutylmethyl. The electronic nature of the aromatic ring (e.g., presence of electron-withdrawing or donating groups) profoundly affects activity. mdpi.com

Piperazine Conformation : The piperazine ring typically adopts a chair conformation. Substituents on the ring can influence this conformation and the spatial orientation of the nitrogen lone pairs, which is crucial for interaction with biological targets.

The following table summarizes general SAR findings for piperazine derivatives targeting various biological systems.

| Target Class / Activity | Moiety Modified | SAR Observation |

| Anticancer Agents | N-Arylpiperazine | Substitution on the phenyl ring with electron-withdrawing groups (e.g., chlorine) can enhance cytotoxicity against cancer cell lines like MCF7. mdpi.com |

| Antimycobacterial Agents | N-Arylpiperazine | Introduction of lipophilic groups like trifluoromethyl (CF3) or fluorine (F) on the N-phenyl ring improved activity against M. tuberculosis. ganeshremedies.com |

| Sigma-1 Receptor (S1R) Ligands | Alkyl Linker Length | In a series of S1R ligands, the length of the alkyl chain connecting the piperazine to another pharmacophore did not show a clear influence on binding affinity for the most potent compounds. researchgate.net |

| Antifungal/Insecticidal Agents | N-Methylation | Compounds with an N'-unsubstituted piperazine showed significantly better antifungal and larvicidal activity than their N'-methylated counterparts. chempap.org |

The 1-(cycloalkylmethyl)piperazine unit is a valuable building block for constructing more complex, biologically active molecules. Its utility is prominently demonstrated in the synthesis of Volasertib, a potent inhibitor of Polo-like kinase 1 (PLK1) investigated for cancer therapy. mdpi.com The synthesis of Volasertib involves coupling the closely related intermediate, 4-amino-N-{4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexyl}-3-methoxybenzamide, with a pteridinone core. researchgate.netresearchgate.netchemicalbook.com In this complex structure, the cyclopropylmethylpiperazine moiety is crucial for orienting the molecule within the ATP-binding pocket of the PLK1 enzyme. This demonstrates how a relatively simple building block can be strategically integrated to create a highly specific and potent therapeutic agent.

Role in Medicinal Chemistry Research as a Privileged Scaffold

The piperazine ring is widely regarded as a privileged scaffold in medicinal chemistry. chemscene.com This status is attributed to its frequent appearance in approved drugs and its favorable physicochemical properties. The two nitrogen atoms can be independently functionalized, allowing for the creation of diverse molecular architectures from a single core. The basicity of the nitrogen atoms (pKa values are typically around 9.8 and 5.7) allows for the formation of salts, which can improve solubility and bioavailability. Furthermore, the piperazine core is metabolically robust and can serve as a versatile linker to connect different pharmacophoric elements within a drug molecule.

The this compound scaffold is instrumental in the design of ligands that bind with high affinity and specificity to biological macromolecules such as enzymes and receptors. The design process often involves using the piperazine core as a central hub to which other functional groups are attached.

Enzyme Inhibitors : As seen with Volasertib, the N-(cycloalkylmethyl)piperazine group can serve as a key component of kinase inhibitors. mdpi.com The protonated piperazine nitrogen can form crucial salt bridge interactions with acidic residues (e.g., Aspartic acid) in the enzyme's active site, while the cyclobutylmethyl group can occupy a hydrophobic pocket, contributing to binding affinity.

Receptor Ligands : In the discovery of ligands for the Sigma-1 Receptor (S1R), piperazine-based compounds have shown high potency. researchgate.net Molecular docking studies revealed that the protonated piperidine (B6355638)/piperazine nitrogen atom forms key polar interactions with glutamate (B1630785) (Glu172) and aspartate (Asp126) residues in the receptor binding site. researchgate.net

DNA-Binding Agents : Piperazine moieties have been used as linkers to connect two DNA-intercalating units, such as anthrapyrazoles, to create "bisintercalating" agents. emerald.com These molecules can span multiple DNA base pairs, leading to strong DNA binding and potent inhibition of enzymes like topoisomerase IIα, which is a validated anticancer target. emerald.com

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to discover novel chemotypes, improve a compound's properties, and navigate existing patent landscapes. rsc.orgnih.govresearchgate.net The piperazine ring is frequently involved in these transformations.

Scaffold Hopping : This technique involves replacing the central core of a known active molecule with a structurally different scaffold while maintaining the original orientation of key binding groups. For example, a piperidine or morpholine (B109124) core in a lead compound could be "hopped" to a piperazine scaffold. This change can significantly alter the molecule's physical properties, such as increasing water solubility or modifying basicity, potentially leading to an improved pharmacokinetic profile.

Bioisosteric Replacement : This strategy involves the substitution of one atom or group with another that has similar physical or chemical properties, leading to a new molecule with similar biological activity. acs.org The this compound moiety itself can be considered a bioisostere of other N-substituted cyclic amines. The cyclobutyl group can be a replacement for other cycloalkyls (like cyclopentyl or cyclohexyl) or branched alkyl chains to optimize steric fit within a target's binding pocket. This allows for fine-tuning of potency and selectivity during the lead optimization phase of drug discovery.

Integration into Advanced Materials and Polymer Systems

Beyond its role in medicine, the this compound scaffold and related piperazine derivatives are integrated into advanced materials, imparting specific functions and properties.

Polymers and Polyamides : Piperazine is a key monomer in the synthesis of certain high-performance polymers. Replacing traditional diamines with piperazine in the creation of polyamides can eliminate hydrogen bonding, which significantly reduces dielectric loss and improves the material's performance for applications in electronics like thin-film capacitors. rsc.org Piperazine has also been incorporated into antimicrobial polymers, where the piperazine moiety targets the cytoplasmic membrane of bacteria, causing cell lysis and death, making these materials suitable for biomedical applications and water purification systems. researchgate.netscispace.combenthamopenarchives.com

Corrosion Inhibitors : Piperazine derivatives have demonstrated significant efficacy as corrosion inhibitors for metals such as mild steel and aluminum in acidic environments. rsc.orgijcrcps.comresearchgate.netrsc.org These molecules adsorb onto the metal surface, forming a protective layer that shields the metal from corrosive agents. rsc.org The nitrogen atoms in the piperazine ring play a crucial role in the adsorption process.

Metal-Organic Frameworks (MOFs) : Piperazine can be used as a functionalizing agent or a linker in the construction of MOFs. These crystalline materials have vast internal surface areas and tunable pore sizes. Functionalizing MOFs with piperazine has been shown to enhance their performance in specific applications. For example, grafting piperazine onto a CuBTTri MOF significantly improved its carbon dioxide uptake capacity, which is relevant for post-combustion CO2 capture. researchgate.net Similarly, a piperazine-functionalized MOF, NJU-Bai 19, exhibited a notably high methane (B114726) storage capacity. nih.gov Piperazine is also used in the interfacial polymerization process to create thin-film nanocomposite membranes containing MOFs for enhanced water desalination.

Development of Functional Monomers and Polymerization Studies

A comprehensive review of scientific databases and research literature reveals a notable lack of studies focused on the development of functional monomers derived from this compound. Similarly, there is no specific information available on polymerization studies involving this particular compound.

The broader class of piperazine derivatives has been utilized in polymerization reactions. For instance, piperazine itself is a common monomer used in interfacial polymerization with acyl chlorides to form polyamide thin films, which are crucial components of reverse osmosis and nanofiltration membranes. These polyamides exhibit excellent thermal and chemical stability.

Furthermore, piperazine-containing polymers have been investigated for various applications, including as antimicrobial agents. The introduction of specific functional groups onto the piperazine ring can impart desired properties to the resulting polymers. However, research specifically detailing the synthesis and polymerization of monomers based on this compound has not been reported. The influence of the cyclobutylmethyl substituent on polymerization kinetics, polymer properties, and potential applications remains an unexplored area of polymer science.

Table 1: Representative Polymerization Studies Involving Piperazine Derivatives (Note: Specific data for this compound is not available)

| Monomer(s) | Polymerization Method | Resulting Polymer | Key Findings/Applications |

| Piperazine and Trimesoyl Chloride | Interfacial Polymerization | Polyamide | Formation of thin-film composite membranes for nanofiltration. |

| Piperazine-based Methacrylate Monomers | Free Radical Polymerization | Polymethacrylates | Development of polymers with potential antimicrobial properties. |

This table is illustrative of polymerization involving the parent piperazine scaffold, as no specific data exists for this compound.

Self-Assembly Behavior and Supramolecular Chemistry Applications

There is a significant gap in the scientific literature regarding the self-assembly behavior and applications in supramolecular chemistry specifically for this compound.

The field of supramolecular chemistry often utilizes molecules capable of forming well-defined, non-covalent interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. The piperazine ring, with its two nitrogen atoms, can act as a hydrogen bond acceptor, and upon protonation, as a hydrogen bond donor. This makes piperazine and its derivatives interesting candidates for the construction of supramolecular architectures, including metal-organic frameworks (MOFs) and hydrogen-bonded networks.

The design of supramolecular systems relies on the predictable geometry and interaction patterns of the building blocks. The cyclobutylmethyl group in this compound would be expected to introduce a bulky, aliphatic character, which could influence its solid-state packing and self-assembly in solution. However, without experimental data from crystallographic studies or solution-phase analysis, any discussion of its specific self-assembly behavior would be purely speculative.

Research in crystal engineering often involves the co-crystallization of piperazine derivatives with other molecules to form novel supramolecular structures with tailored properties. These studies provide insights into the intermolecular interactions that govern the formation of these assemblies. At present, no such studies have been published for this compound.

Table 2: Examples of Supramolecular Assemblies with Piperazine Scaffolds (Note: Specific data for this compound is not available)

| Piperazine Derivative | Interacting Molecule(s) | Key Interactions | Resulting Supramolecular Structure |

| Piperazine | Dicarboxylic Acids | Hydrogen Bonding (N-H···O, O-H···N) | Hydrogen-bonded networks, co-crystals |

| Substituted Piperazines | Metal Ions | Coordination Bonds | Metal-Organic Frameworks (MOFs) |

This table provides general examples of how the piperazine scaffold is used in supramolecular chemistry, as there is no specific information available for this compound.

Sophisticated Analytical Methodologies for 1 Cyclobutylmethyl Piperazine Detection and Quantification

Advanced Hyphenated Techniques for Complex Mixture Analysis (GC-MS, LC-MS/MS)

For unambiguous identification and quantification, especially in complex matrices, hyphenated techniques that couple the separation power of chromatography with the specificity of mass spectrometry are indispensable.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a gold-standard technique for the identification of volatile and semi-volatile organic compounds. As 1-(Cyclobutylmethyl)piperazine elutes from the GC column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum, which shows the fragmentation pattern of the molecule, serves as a chemical "fingerprint" that can be used for positive identification by comparison to a spectral library or through interpretation of the fragmentation pathways.

The fragmentation of N-alkylated piperazines in EI-MS is well-characterized. Common fragmentation pathways involve the cleavage of the C-N bond of the substituent and the fragmentation of the piperazine (B1678402) ring itself, leading to a series of characteristic ions. For this compound, one would expect to see a molecular ion peak (M+) and fragment ions corresponding to the loss of the cyclobutylmethyl group, as well as fragments of the piperazine ring. GC-MS is not only used for qualitative identification but also for quantitative analysis, often in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a highly sensitive and selective technique that is particularly well-suited for the analysis of compounds in complex biological or environmental samples. An LC system separates the components of the mixture, and the eluent is introduced into a mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for polar molecules like piperazine derivatives, typically forming a protonated molecule [M+H]+ in the positive ion mode.

In tandem mass spectrometry (MS/MS), the protonated molecule of this compound is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in a second mass analyzer. This process, known as multiple reaction monitoring (MRM), provides exceptional selectivity and allows for quantification at very low levels, even in the presence of co-eluting interferences. The selection of specific precursor-to-product ion transitions is highly specific to the target analyte.

The following table presents hypothetical, yet plausible, MRM transitions for the analysis of this compound by LC-MS/MS.

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| This compound | 155.1 | 87.1 | 56.1 |

Spectrophotometric and Electrochemical Methods for Trace Analysis and Purity Assessment

While chromatographic methods are often preferred, spectrophotometric and electrochemical techniques can offer alternative or complementary approaches for the analysis of this compound.

Spectrophotometric Methods:

As previously mentioned, the piperazine moiety does not have a strong native UV absorbance. Therefore, direct UV-Vis spectrophotometry is generally not suitable for trace analysis. However, spectrophotometric methods can be developed based on the formation of colored complexes or derivatives. For instance, piperazine and its derivatives can react with certain reagents, such as chloranilic acid or 3,5-dibromo-2-methyl-p-benzoquinone, to form colored products that can be measured colorimetrically. nih.govunodc.org These methods are often simple and rapid but may lack the specificity of chromatographic techniques and can be susceptible to interferences from other amines or reacting species in the sample. The applicability of these methods would require validation for this compound to determine the optimal reaction conditions and absorption wavelength.

Electrochemical Methods:

Electrochemical methods can offer high sensitivity for the detection of electroactive compounds. The piperazine nitrogen atoms can be electrochemically oxidized at a suitable electrode surface. nih.gov This property can be exploited for detection when coupled with HPLC (HPLC-ED). In such a setup, the compound is separated by HPLC and then flows through an electrochemical detector containing a working electrode held at a specific potential. When the analyte reaches the electrode, it is oxidized, generating an electrical current that is proportional to its concentration.

The oxidation potential of piperazine derivatives is influenced by their chemical structure. For this compound, the electrochemical behavior would need to be characterized, for example, by cyclic voltammetry, to determine the optimal detection potential. HPLC-ED can be a highly sensitive and selective method for the determination of piperazine derivatives in various samples, offering an alternative to mass spectrometric detection.

The following table summarizes the key features of the discussed analytical techniques for the analysis of this compound.

| Technique | Principle | Detection | Sensitivity | Selectivity |

| HPLC | Liquid chromatographic separation | UV (with derivatization), ELSD, CAD | Moderate to High | Good |

| GC | Gas chromatographic separation | FID | High | Good |

| GC-MS | GC separation with mass spectrometric detection | Mass Analyzer (EI) | High | Very High |

| LC-MS/MS | LC separation with tandem mass spectrometry | Mass Analyzer (ESI) | Very High | Excellent |

| Spectrophotometry | Formation of colored complexes | UV-Vis Spectrophotometer | Low to Moderate | Moderate |

| HPLC-ED | LC separation with electrochemical detection | Electrochemical Detector | High | High |

Future Directions and Emerging Research Avenues for 1 Cyclobutylmethyl Piperazine

Development of Next-Generation Sustainable and Efficient Synthetic Strategies

The traditional synthesis of N-alkylated piperazines often involves multi-step procedures that may utilize protecting groups or harsh reagents. nih.govnih.gov Future research will likely focus on developing more sustainable and efficient methods for the synthesis of 1-(Cyclobutylmethyl)piperazine and its derivatives.

Key areas of development include:

Photoredox Catalysis : This strategy offers a green alternative to classical methods by using light to drive chemical reactions. mdpi.comresearchgate.net For instance, visible-light-promoted decarboxylative annulation protocols have been successful in synthesizing various piperazines under mild conditions. organic-chemistry.org Adapting such methods could provide a more environmentally friendly route to this compound.

Flow Chemistry : Transitioning synthetic methods from batch to continuous flow conditions can offer significant advantages in terms of safety, scalability, and efficiency. mdpi.com Microwave-assisted flow reactors, in particular, have been shown to shorten reaction times for the synthesis of monosubstituted piperazines. nih.gov

Green Catalysts and Solvents : The use of heterogeneous catalysts, such as metal ions supported on polymeric resins, simplifies product purification and allows for catalyst recycling. nih.gov Furthermore, employing eco-friendly solvents can significantly reduce the environmental impact of the synthesis. organic-chemistry.org

| Synthetic Strategy | Key Advantages | Potential Application for this compound |

|---|---|---|

| Photoredox Catalysis | Mild reaction conditions, use of visible light, sustainable. mdpi.comorganic-chemistry.org | Development of a green synthesis route, minimizing waste. |

| Flow Chemistry | Improved safety, scalability, and shorter reaction times. nih.govmdpi.com | Efficient large-scale production. |

| Heterogeneous Catalysis | Easy separation of catalyst, reusability, reduced waste. nih.gov | Cost-effective and environmentally friendly synthesis. |

Exploration of Novel Reactivity Patterns and Uncharted Chemical Transformations

While the nitrogen atoms of the piperazine (B1678402) ring are the traditional sites for chemical modification, recent advances have focused on the functionalization of the carbon atoms of the ring. mdpi.comresearchgate.net This opens up a new dimension for creating structural diversity in derivatives of this compound.

Emerging research avenues in this area include:

C-H Functionalization : Direct C-H functionalization of the piperazine core is a powerful tool for introducing new substituents without the need for pre-functionalized starting materials. mdpi.comresearchgate.net Methods like photoredox-catalyzed C-H arylation, vinylation, and alkylation could be explored to synthesize novel analogs of this compound with unique biological activities. mdpi.comresearchgate.net

Asymmetric Lithiation : For the synthesis of enantiopure piperazine derivatives, asymmetric lithiation-substitution has proven to be a valuable technique. mdpi.com This could be applied to create chiral derivatives of this compound, which may exhibit stereospecific interactions with biological targets.

Ring-Opening and Expansion Reactions : While less common, exploring ring-opening reactions of related bicyclic structures or ring expansion of smaller heterocycles could lead to completely new scaffolds based on the this compound theme. researchgate.net

| Transformation | Description | Potential for this compound |

|---|---|---|

| C-H Arylation | Directly couples an aryl group to a carbon atom of the piperazine ring. mdpi.com | Introduction of diverse aromatic moieties to modulate properties. |

| C-H Vinylation | Introduces a vinyl group onto the piperazine core. researchgate.net | Creation of precursors for further chemical transformations. |

| Asymmetric Lithiation | Enantioselective functionalization of a carbon atom. mdpi.com | Synthesis of chiral derivatives with potentially improved biological activity. |

Expansion into Interdisciplinary Research Domains, including Materials Science and Catalysis

The unique properties of the piperazine moiety extend beyond medicinal chemistry. rsc.org Future research could see this compound and its derivatives being explored in new interdisciplinary fields.

Potential applications include: